molecular formula C4H9N3 B3024079 Cyclopropanecarbohydrazonamide CAS No. 88382-13-2

Cyclopropanecarbohydrazonamide

Cat. No.: B3024079
CAS No.: 88382-13-2
M. Wt: 99.13 g/mol
InChI Key: NRNOONVPBHULFC-UHFFFAOYSA-N
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Description

Cyclopropanecarbohydrazonamide is a chemical compound characterized by its unique cyclopropane ring structure. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The cyclopropane ring imparts significant strain to the molecule, making it highly reactive and versatile in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarbohydrazonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where cyclopropanecarboxylic acid and hydrazine are combined in the presence of a suitable catalyst. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarbohydrazonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropanecarboxylic acid derivatives.

    Reduction: Reduction reactions can yield cyclopropanemethanol derivatives.

    Substitution: The hydrazonamide group can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Cyclopropanecarboxylic acid derivatives.

    Reduction: Cyclopropanemethanol derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Cyclopropanecarbohydrazonamide has found applications in several scientific research areas:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its reactive nature.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to enhance metabolic stability and bioavailability.

    Industry: this compound is utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which cyclopropanecarbohydrazonamide exerts its effects is primarily through its reactive cyclopropane ring. This ring can interact with various molecular targets, including enzymes and receptors, leading to conformational changes and subsequent biological effects. The compound’s ability to undergo diverse chemical reactions makes it a valuable tool in studying biochemical pathways and molecular interactions.

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid
  • Cyclopropanemethanol
  • Cyclopropanecarboxamide

Comparison: Cyclopropanecarbohydrazonamide is unique due to its hydrazonamide functional group, which imparts distinct reactivity compared to other cyclopropane derivatives. This functional group allows for a broader range of chemical transformations and applications, particularly in medicinal chemistry and material science. The presence of the cyclopropane ring in all these compounds contributes to their high reactivity and versatility in synthetic applications.

Properties

IUPAC Name

N'-aminocyclopropanecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c5-4(7-6)3-1-2-3/h3H,1-2,6H2,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNOONVPBHULFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=N/N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarbohydrazonamide
Reactant of Route 2
Cyclopropanecarbohydrazonamide
Reactant of Route 3
Cyclopropanecarbohydrazonamide
Reactant of Route 4
Cyclopropanecarbohydrazonamide
Reactant of Route 5
Cyclopropanecarbohydrazonamide
Reactant of Route 6
Cyclopropanecarbohydrazonamide

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